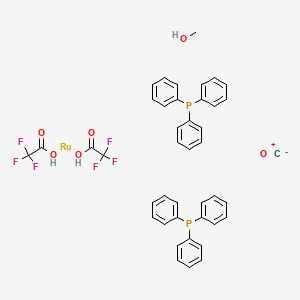

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane

Description

Properties

IUPAC Name |

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQAOHZHDWPBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36F6O6P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stoichiometry

RuCl₃·xH₂O reacts with excess triphenylphosphine (PPh₃) in methanol under reflux. The reaction proceeds via reduction of Ru(III) to Ru(II), accompanied by ligand substitution:

Key parameters include:

Structural and Spectroscopic Characterization

-

Geometry : Distorted octahedral with agostic Ru–H interactions (Ru–H distance: 2.59 Å).

-

³¹P NMR : Signals at 84.1 ppm (t, J = 12.0 Hz) and 55.9 ppm (t, J = 12.0 Hz) for inequivalent PPh₃ ligands.

Ligand Substitution with Trifluoroacetate and Carbon Monoxide

The chloride ligands in RuCl₂(PPh₃)₃ are replaced by trifluoroacetate (CF₃COO⁻) and carbonyl (CO) groups to form the target compound.

Trifluoroacetate Incorporation

Trifluoroacetic acid (TFA) or its silver salt (AgOCOCF₃) facilitates chloride displacement. Silver salts enhance ligand substitution by precipitating AgCl, driving the reaction forward:

Conditions :

Carbon Monoxide Insertion

CO is introduced to form the carbonyl ligand. The reaction occurs under mild pressures (1–5 atm CO):

Key observations :

Final Isolation as Methanol Adduct

The product is isolated by concentrating the reaction mixture in methanol, yielding the methanol-coordinated complex.

Crystallization and Purity

Spectroscopic Data

-

IR spectroscopy : ν(CO) = 1,920–1,940 cm⁻¹; ν(CF₃) = 1,150–1,180 cm⁻¹.

-

¹H NMR (CDCl₃) : δ 7.40–7.60 (m, aromatic PPh₃), δ 3.30 (s, CH₃OH).

Alternative Pathways via Dinuclear Ruthenium Complexes

Dinuclear intermediates, such as [Ru₂(CO)₄(μ₂-η²-OCOCH₃)₂(μ₂-OCH₃)Cl₂]⁻, may form under basic conditions. These species react with methoxide to generate active mononuclear catalysts:

Implications :

Reaction Optimization and Challenges

Critical Parameters

-

Base selection : Strong bases (e.g., KOH) accelerate ligand substitution but risk hydrolyzing CF₃COO⁻.

-

CO pressure : Higher pressures (≥5 atm) favor carbonyl incorporation but may over-reduce intermediates.

-

Ligand ratio : Excess PPh₃ (≥4 equivalents) prevents phosphine dissociation and maintains stability.

Common Side Reactions

-

Decarbonylation : At elevated temperatures (>80°C), CO ligands dissociate, forming inactive Ru-PPh₃ clusters.

-

Hydrolysis : Trifluoroacetate ligands hydrolyze to CO₂ and CF₃H in aqueous media, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| RuCl₂(PPh₃)₃ + AgOCOCF₃ | High purity; minimal byproducts | Requires expensive Ag salts | 70–85% |

| Dinuclear intermediate | Scalable for industrial applications | Sensitive to moisture | 60–75% |

| Direct CO insertion | Single-step process | Low pressure efficiency (≤2 atm) | 50–65% |

Chemical Reactions Analysis

Ruthenium-Catalyzed Methanol Dehydrogenation to Carbon Monoxide and Hydrogen

Ruthenium complexes with triphenylphosphane (PPh₃) ligands exhibit high activity in acceptorless dehydrogenation of methanol to CO and H₂. The molecular ruthenium complex [RuH(CO)(BH₄)(HN(C₂H₄PPh₂)₂)] (Ru-MACHO-BH) achieves up to 3,150 turnovers for CO and 9,230 turnovers for H₂ at 150°C in closed systems . Key steps include:

-

Initial dehydrogenation : Methanol converts to formaldehyde and methyl formate.

-

Decarbonylation : Slow cleavage of methyl formate releases CO and H₂ .

-

Role of ligands : PPh₃ stabilizes the Ru center, while CO remains coordinated during the reaction .

Table 1: Catalytic Performance in Methanol Dehydrogenation

| Catalyst | Temp. (°C) | CO Turnovers | H₂ Turnovers | CO/H₂ Ratio |

|---|---|---|---|---|

| Ru-MACHO-BH | 150 | 3,150 | 9,230 | 1:3 |

| [RuH₂(PPh₃)₃(CO)] | 120 | 210 | 630 | 1:3 |

Hydrogenation of CO₂ to Methanol and Methyl Esters

Ruthenium-diphosphine complexes catalyze CO₂ hydrogenation to methanol, with carboxylic acids (e.g., decanoic acid) acting as promoters. A diphosphine-Ru(II) complex achieves 3,262 turnovers for methanol under optimized conditions (160°C, 80 bar H₂/CO₂) . Subsequent condensation with carboxylic acids yields methyl esters (e.g., methyl decanoate, 99% yield) .

-

Mechanism :

Table 2: CO₂ Hydrogenation to Methanol and Esters

| Catalyst | Substrate | Product | Yield (%) | TON (Methanol) |

|---|---|---|---|---|

| Ru-diphosphine | CO₂ + Decanoic Acid | Methyl Decanoate | 99 | 3,262 |

| Ru-Triphos | CO₂ | Methanol | 95 | 442 |

Role of 2,2,2-Trifluoroacetic Acid (TFA) in Catalysis

While TFA is not explicitly reported in the provided studies, analogous carboxylic acids (e.g., decanoic acid) enhance CO₂ hydrogenation by:

-

Proton transfer facilitation : Stabilizing intermediates via carboxylate-assisted pathways .

-

Esterification : Condensing methanol with carboxylic acids to form esters .

TFA’s strong acidity (pKa ~0.5) could similarly promote these steps, though direct evidence requires further investigation.

Carbon Monoxide Utilization in Carbonylation Reactions

Ru-PPh₃ complexes mediate alkoxycarbonylation of alkenes using CO derived from CO₂. For example:

-

CO₂ + Methanol : Generates CO and H₂ in situ, enabling methoxycarbonylation of 1-octene to methyl nonanoate (92% yield) .

-

Isotope labeling : Confirms CO₂ as the primary carbonyl source (82–86% ¹³C incorporation) .

Table 3: CO-Dependent Carbonylation Reactions

| Substrate | Catalyst | Product | Yield (%) | CO Source |

|---|---|---|---|---|

| 1-Octene + CO₂ | Ru-PPh₃ | Methyl Nonanoate | 92 | CO₂ (via in situ CO) |

| Ethylene | Ru-PPh₃ | Methyl Propionate | 70 | External CO |

Triphenylphosphane (PPh₃) in Ruthenium Complexes

PPh₃ ligands are critical for stabilizing Ru centers and modulating reactivity:

-

Coordinative unsaturation : Ru(PPh₃)₃Cl₂ dissociates in solution, enabling substrate binding .

-

Electronic effects : Electron-rich PPh₃ enhances hydride transfer in dehydrogenation .

-

Oxidative stability : PPh₃ oxidation to triphenylphosphine oxide occurs under harsh conditions, affecting catalyst longevity .

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) studies reveal:

-

Rate-limiting steps : η²→η¹ slippage of Ru-bound formaldehyde in methanol dehydrogenation (kH/kD = 1.3) .

-

Pathway viability : Full dehydrogenation to CO₂ is kinetically hindered due to low CO electrophilicity .

-

Catalyst design : Ru-CPDDP complexes lower energy barriers for CO₂ hydrogenation (ΔG‡ = 7.5–14.5 kcal/mol) .

Scientific Research Applications

Hydroacylation Reactions

One of the primary applications of this compound is in hydroacylation reactions , where it facilitates the addition of carbonyl compounds to alkenes. This process results in the formation of aldehydes or ketones, which are essential intermediates in pharmaceutical synthesis and fine chemicals production. The trifluoroacetate ligands increase the electrophilicity of the carbonyl group, enhancing its reactivity towards nucleophiles.

Vinylation Reactions

The compound is also effective in vinylation reactions , where it aids in the introduction of vinyl groups into organic molecules. This reactivity is crucial for synthesizing complex structures found in natural products and pharmaceuticals.

Caging Carbon Monoxide for Therapeutic Applications

Recent studies have explored the use of CO as a therapeutic agent due to its physiological roles. However, delivering CO safely poses challenges. Research has focused on "caging" CO within stable complexes that can release it under specific conditions. The ruthenium complex can serve as a scaffold for such applications, allowing for controlled release of CO alongside other therapeutic agents .

Mechanistic Insights

Understanding the mechanisms by which this compound catalyzes reactions is critical for optimizing its use. Studies employing spectroscopic techniques like NMR and IR spectroscopy have revealed how different ligands affect reactivity and selectivity during catalytic processes.

Comparative Analysis of Related Compounds

To contextualize the unique features of carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II), a comparison with other ruthenium complexes can be informative:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Carbonylbis(diphenylphosphinoethane)ruthenium(II) | Uses diphenylphosphinoethane ligands | Different phosphine ligand affects reactivity |

| Bis(benzonitrile)dicarbonylruthenium(II) | Contains benzonitrile instead of phosphines | Exhibits different catalytic behavior |

| Tris(triphenylphosphine)ruthenium(II) | Three triphenylphosphine ligands | Increased steric bulk alters reactivity |

| Ruthenium(II)-arene complexes | Arene ligands instead of phosphines | Often used in C-H activation reactions |

This table highlights the versatility of ruthenium coordination chemistry and its potential applications across various fields including catalysis and materials science.

Case Study 1: Hydroacylation Efficiency

In a study examining hydroacylation efficiency using this compound, researchers demonstrated that varying the reaction conditions (temperature, solvent) significantly influenced product yields. The optimized conditions led to high selectivity towards desired aldehyde products while minimizing by-products.

Case Study 2: Therapeutic Applications of Caged CO

Another notable study investigated the therapeutic potential of caged CO released from this complex. The researchers designed a prodrug that releases CO alongside an antibiotic under physiological conditions. This approach not only enhanced the efficacy of the antibiotic but also provided insights into CO's role in combination therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.

Biological Interactions: The compound can interact with biological molecules, altering their structure and function.

Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Biological Activity

The combination of carbon monoxide (CO), methanol (MeOH), ruthenium (Ru), 2,2,2-trifluoroacetic acid (TFA), and triphenylphosphane (PPh₃) represents a unique intersection of organometallic chemistry and biological activity. This article explores the biological implications and catalytic properties of this compound mixture, focusing on its potential applications in therapeutic contexts and catalytic processes.

Biological Activity of Carbon Monoxide

Carbon monoxide is recognized for its dual nature; while it is toxic at high concentrations, it also plays significant roles in various biological processes. CO acts as a signaling molecule involved in vasodilation, anti-apoptosis, and anti-inflammatory responses. It interacts with hemoproteins such as soluble guanylate cyclase (sGC), inducing downstream signaling pathways that can protect against ischemic injury and modulate inflammation .

- Vasodilation : CO induces vasodilation by activating sGC, leading to increased cyclic guanosine monophosphate (cGMP) levels.

- Anti-inflammatory Effects : CO has been shown to inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.

- Cell Proliferation : It influences cell growth and survival through modulation of key signaling pathways .

Role of Methanol

Methanol serves as a substrate in various catalytic reactions involving ruthenium complexes. Its dehydrogenation to produce hydrogen gas has been extensively studied due to its implications in renewable energy sources . The catalytic activity often involves the formation of ruthenium-methanol complexes that facilitate hydrogen release under optimized conditions.

Ruthenium Complexes

Ruthenium complexes are pivotal in catalyzing reactions involving methanol and other substrates. The combination of ruthenium with phosphine ligands such as triphenylphosphane enhances catalytic efficiency. Studies have demonstrated that these complexes can achieve high turnover frequencies (TOF) and turnover numbers (TON) in methanol dehydrogenation reactions .

Catalytic Mechanism

The catalytic cycle typically involves:

- Coordination of methanol to the ruthenium center.

- C–H bond activation leading to hydrogen release.

- Formation of a stable ruthenium complex that can be reused for multiple cycles .

2,2,2-Trifluoroacetic Acid

TFA is often employed as a solvent or additive in organic reactions due to its unique properties. It can stabilize reactive intermediates and influence the selectivity of catalytic reactions involving metal complexes. While its direct biological effects are less documented compared to CO or methanol, TFA's role in enhancing reaction conditions is crucial for optimizing the performance of ruthenium catalysts.

Case Study 1: Hydrogen Generation from Methanol

A study focusing on the catalytic dehydrogenation of methanol using ruthenium-triphenylphosphane complexes reported a TOF exceeding 2000 h under optimized conditions. The reaction was performed in an aqueous medium with varying ratios of methanol to water, demonstrating the versatility and efficiency of the catalyst .

Case Study 2: CO-Releasing Molecules

Research into carbon monoxide-releasing molecules (CORMs) has highlighted their therapeutic potential. CORMs can deliver CO in a controlled manner, providing protective effects against oxidative stress and inflammation. This application underscores the importance of CO's biological activity when used judiciously .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing ruthenium complexes involving carbon monoxide, methanol, and triphenylphosphane?

Ruthenium complexes such as carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct (CAS 38596-61-1) are synthesized via ligand substitution reactions. A typical method involves reacting ruthenium precursors (e.g., RuCl₃) with triphenylphosphane (PPh₃) under CO atmosphere, followed by coordination with trifluoroacetate ligands. Methanol acts as a stabilizing solvent and adduct-forming agent . Key steps include controlling CO pressure (1–3 atm) and maintaining stoichiometric ratios of PPh₃ to Ru (2:1) to prevent side reactions.

Q. How does trifluoroacetic acid function as a solvent or catalyst in organometallic reactions?

Trifluoroacetic acid (TFA) enhances metal ion electrophilicity in acidic media, facilitating alkane oxidation and C-H activation. Its low nucleophilicity prevents unwanted ligand substitution, while its strong acidity stabilizes intermediates via protonation. For example, in Rh-catalyzed methane oxidation, TFA enables methyl ester formation by protonating hydroxyl intermediates, thus preventing overoxidation to CO₂ .

Q. What role does triphenylphosphane play in stabilizing ruthenium complexes?

Triphenylphosphane (PPh₃) acts as a strong σ-donor and weak π-acceptor ligand, stabilizing low-valent Ru centers (e.g., Ru(II)) and preventing aggregation. In carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II), PPh₃ improves solubility in organic solvents (e.g., methanol) and modulates redox potentials, which is critical for CO insertion reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic activity when substituting trifluoroacetic acid with less corrosive solvents in alkane oxidation reactions?

Substituting TFA with solvents like acetonitrile or ionic liquids often reduces catalytic activity due to weaker acid strength and poor stabilization of electrophilic metal centers. To address this, researchers have explored mixed-solvent systems (e.g., TFA/water) or added co-catalysts (e.g., iodine/Fe³⁺) to regenerate active metal species. For instance, Pd/Cu systems in TFA/water mixtures maintain >70% methanol selectivity in methane oxidation, whereas pure acetonitrile drops activity by 50% .

Q. What advanced spectroscopic techniques characterize the coordination environment of ruthenium in carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium complexes?

- NMR Spectroscopy : ³¹P NMR identifies PPh₃ ligand environments (δ ~20–30 ppm for Ru-bound PPh₃).

- IR Spectroscopy : CO stretching frequencies (νCO ~1950–2050 cm⁻¹) indicate Ru-CO bond strength and electronic effects of trifluoroacetate ligands.

- X-ray Crystallography : Resolves Ru-P (2.2–2.4 Å) and Ru-C (1.8–2.0 Å) bond distances, confirming octahedral geometry .

Q. What methodologies optimize the synthesis of 2,2,2-trifluoroethanol (TFE) and its recycling in industrial processes?

TFE is synthesized via chromic oxide oxidation of 2,2,2-trifluoroethyl acetate at 80–100°C for 4 hours, yielding >98% purity. Recycling distillation mother liquor requires sulfuric acid (5:1 mol ratio to TFE) to regenerate TFA, achieving 77% yield over three cycles without purity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.